molecular formula C8H14Cl2N2S B11714060 3-(1,3-Thiazol-5-yl)piperidine dihydrochloride

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride

Cat. No.: B11714060
M. Wt: 241.18 g/mol
InChI Key: ZGNOANDICIANQJ-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-5-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-thiazole derivatives with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, leading to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer agent with a thiazole ring.

Uniqueness

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.18 g/mol

IUPAC Name

5-piperidin-3-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C8H12N2S.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H

InChI Key

ZGNOANDICIANQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CN=CS2.Cl.Cl

Origin of Product

United States

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